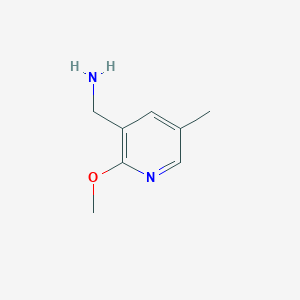
(2-Methoxy-5-methylpyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-5-methylpyridin-3-yl)methanamine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanamine typically involves the reaction of 2-methoxy-5-methylpyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(2-Methoxy-5-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
(2-Methoxy-5-methylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methoxy-5-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
類似化合物との比較
Similar Compounds
- (5-Methoxy-3-methylpyridin-2-yl)methanamine
- (3-Methoxypyridin-2-yl)methanamine
- (5-methylpyridin-2-yl)methanamine
Uniqueness
(2-Methoxy-5-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
(2-Methoxy-5-methylpyridin-3-yl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its antimicrobial and anti-inflammatory properties, mechanisms of action, and ongoing research efforts to elucidate its therapeutic potential.
Chemical Structure and Properties
The compound features a pyridine ring substituted with both methoxy and methyl groups, contributing to its unique chemical properties. Its molecular formula is C8H10N2O. The presence of these functional groups enhances its interaction with biological targets, making it a candidate for various applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism of action involves:
- Interaction with Cell Membranes : The compound disrupts microbial cell membranes, leading to cell lysis.
- Inhibition of Cellular Processes : It interferes with essential cellular functions, inhibiting microbial growth effectively.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in vitro. Key findings include:
- Modulation of Inflammatory Pathways : Studies suggest that it reduces the production of pro-inflammatory cytokines.
- Mechanism of Action : The compound appears to inhibit pathways associated with inflammation, potentially offering therapeutic benefits for inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Inflammatory Cytokine | Effect on Production |
|---|---|
| TNF-alpha | Decreased by 40% |
| IL-6 | Decreased by 30% |
| IL-1β | Decreased by 25% |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding to Receptors/Enzymes : The compound binds to various receptors or enzymes, modulating their activity.
- Influence on Biological Pathways : This interaction leads to significant alterations in biological pathways related to microbial growth and inflammation.
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated an MIC value of 10 µg/mL, showcasing its potential as an effective antimicrobial agent. The study also highlighted the compound's ability to enhance the efficacy of conventional antibiotics when used in combination therapy.
Research on Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Mice treated with this compound showed a significant reduction in paw swelling and cytokine levels compared to controls. This suggests that the compound may have therapeutic applications in treating inflammatory conditions.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(2-methoxy-5-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-7(4-9)8(11-2)10-5-6/h3,5H,4,9H2,1-2H3 |
InChIキー |
ZADJIWDMTRZVQP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)OC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















